

In Vitro Characterization of AMG 925 (HCl): A Technical Guide

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Compound of Interest

Compound Name: AMG 925 (HCl)

Cat. No.: B2464784

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).^{[1][2]} The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the preclinical evaluation of this compound.

Biochemical and Cellular Activity

AMG 925 demonstrates potent and selective inhibition of both FLT3 and CDK4 kinases. Its in vitro inhibitory activity has been quantified through various biochemical and cellular assays, with key data summarized below.

Table 1: Kinase Inhibitory Potency of AMG 925

Target Kinase	IC50 (nM)
FLT3	1 - 2
CDK4	3
CDK6	8
CDK2	375
CDK1	1900 - 2220

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Cellular Activity of AMG 925 in Cancer Cell Lines

Cell Line	Genotype	Cellular IC50 (nM)
MOLM-13	FLT3-ITD	19
MV4-11	FLT3-ITD	18
MOLM-13sr	FLT3-ITD, D835Y	Not explicitly quantified, but potent inhibition observed
MV4-11sr	FLT3-ITD, D835V	Not explicitly quantified, but potent inhibition observed
U937	FLT3-WT	52
COLO 205	Rb+	55

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

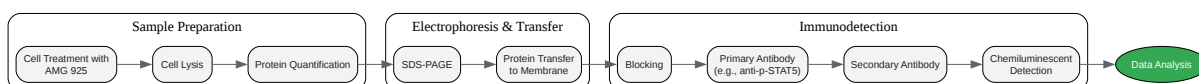
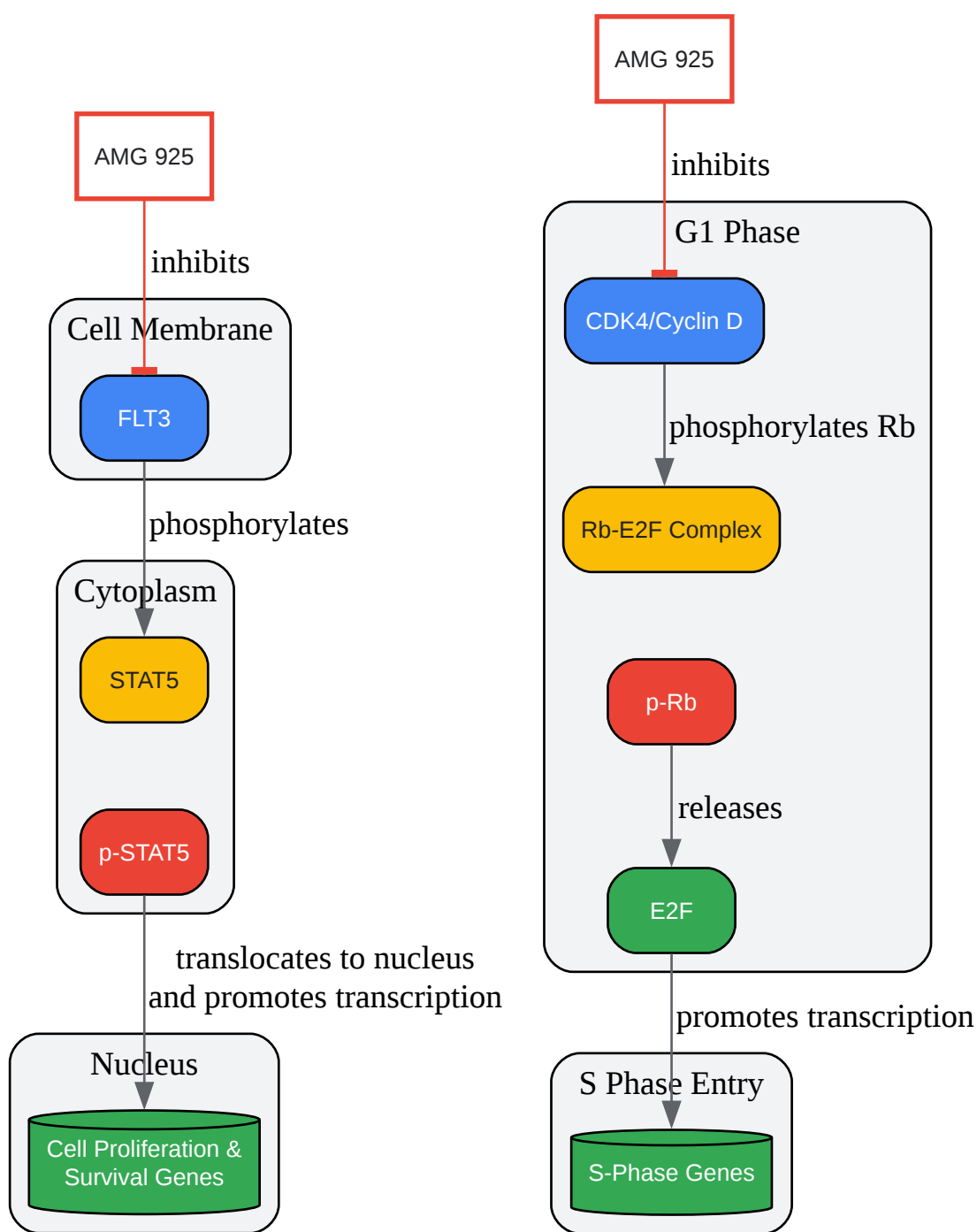
AMG 925 also retains potency against various FLT3 mutations that confer resistance to other FLT3 inhibitors.[\[2\]](#)[\[7\]](#)

Mechanism of Action: Dual Inhibition of FLT3 and CDK4 Signaling

AMG 925 exerts its anti-leukemic effects by simultaneously blocking two critical signaling pathways involved in cell proliferation and survival in acute myeloid leukemia (AML).

FLT3 Signaling Pathway

In AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, including the STAT5 pathway, which promotes cell proliferation and survival.[\[1\]](#) AMG 925 directly inhibits the kinase activity of FLT3, thereby blocking the phosphorylation of STAT5.
[\[6\]](#)



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